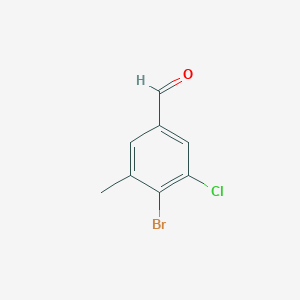

4-Bromo-3-chloro-5-methylbenzaldehyde

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C8H6BrClO |

|---|---|

分子量 |

233.49 g/mol |

IUPAC名 |

4-bromo-3-chloro-5-methylbenzaldehyde |

InChI |

InChI=1S/C8H6BrClO/c1-5-2-6(4-11)3-7(10)8(5)9/h2-4H,1H3 |

InChIキー |

JIXGZCFRNWIHBP-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1Br)Cl)C=O |

製品の起源 |

United States |

Synthetic Methodologies for 4 Bromo 3 Chloro 5 Methylbenzaldehyde

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 4-bromo-3-chloro-5-methylbenzaldehyde (I) suggests several potential synthetic routes by disconnecting the functional groups. The formyl group can be introduced in the final step via formylation of a suitable precursor like 1-bromo-2-chloro-4-methylbenzene (II). Alternatively, the halogen atoms can be installed on a pre-existing aldehyde.

One logical retrosynthetic pathway involves the disconnection of the aldehyde group, leading back to a trisubstituted toluene (B28343) derivative. This precursor, 3-bromo-5-chlorotoluene, could then be formylated to yield the target aldehyde. Another viable approach starts with a more readily available disubstituted toluene, such as 3-methylphenol or 3-bromotoluene. Sequential halogenation and subsequent formylation or functional group interconversion can then be employed to construct the desired substitution pattern. The choice of precursors is critical and is often guided by commercial availability, cost, and the efficiency of the subsequent chemical transformations.

A plausible synthetic strategy begins with a commercially available precursor like 3,5-dimethylphenol. Regioselective halogenation followed by functional group manipulation of one of the methyl groups to an aldehyde would be a potential route. Another strategic precursor could be 3-bromo-5-methylphenol (B1280546), which can be subjected to chlorination and subsequent formylation. The directing effects of the existing substituents on the aromatic ring play a pivotal role in determining the regiochemical outcome of these reactions.

Regioselective Halogenation Strategies for Aromatic Aldehydes

The introduction of halogen atoms at specific positions on an aromatic ring is a cornerstone of synthetic organic chemistry. For the synthesis of this compound, achieving the desired 1,2,3,5-substitution pattern requires highly regioselective halogenation methods.

Electrophilic Bromination and Chlorination Approaches

Electrophilic aromatic substitution is the most common method for introducing halogen atoms onto a benzene (B151609) ring. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the ring. In a precursor such as 3-chloro-5-methylphenol (B1582155), the hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro and methyl groups are also ortho-, para-directing, albeit with different activating or deactivating strengths. The interplay of these directing effects will determine the position of the incoming electrophile.

For instance, the bromination of 3-chloro-5-methylphenol would likely be directed to the positions ortho and para to the strongly activating hydroxyl group. Careful control of reaction conditions, such as the choice of brominating agent (e.g., Br2, N-bromosuccinimide) and solvent, is crucial to achieve the desired regioselectivity and avoid the formation of multiple isomers. Similarly, the chlorination of a precursor like 3-bromo-5-methylphenol using reagents such as chlorine gas or N-chlorosuccinimide would be subject to the directing effects of the bromo, methyl, and hydroxyl groups.

| Starting Material | Halogenating Agent | Product | Reference |

| Phenol (B47542) | N-Chlorosuccinimide (NCS) | o-Chlorophenol / p-Chlorophenol | scientificupdate.com |

| Phenol | Trimethylsilyl Bromide (TMSBr) | p-Bromophenol | researchgate.net |

Directed Halogenation via Ortho-Metalation

Directed ortho-metalation (DoM) offers a powerful alternative for achieving high regioselectivity in the functionalization of aromatic rings. This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile, such as a halogen source, to introduce a substituent at the desired position with high precision.

For a precursor containing a suitable DMG, such as a hydroxyl or an amide group, DoM can be employed to introduce a halogen atom at a specific ortho position that might be difficult to access through conventional electrophilic substitution. For example, if a precursor with a directing group at the 1-position and a methyl group at the 3-position is used, ortho-lithiation would occur at the 2-position, allowing for subsequent halogenation at this site. The choice of the directing group is critical for the success of this strategy.

Formylation Pathways for Substituted Toluene and Benzene Derivatives

The introduction of a formyl group (-CHO) onto an aromatic ring is a key transformation in the synthesis of aromatic aldehydes. Several named reactions are available for this purpose, each with its own scope and limitations.

Gattermann and Gattermann-Koch Reactions

The Gattermann reaction allows for the formylation of activated aromatic compounds, such as phenols and their ethers, using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. wikipedia.orgthermofisher.com A modification of this reaction, which avoids the use of highly toxic HCN, employs zinc cyanide or other cyanide sources. wikipedia.org

The Gattermann-Koch reaction is a related method that uses carbon monoxide and hydrochloric acid under pressure with a catalyst system, typically aluminum chloride and copper(I) chloride. wikipedia.orgthermofisher.combyjus.com This reaction is generally applicable to alkylbenzenes but is not suitable for phenol and phenol ether substrates. wikipedia.orgbyjus.com For a precursor like 3-bromo-5-chlorotoluene, the Gattermann-Koch reaction could potentially be employed to introduce the aldehyde group.

| Reaction | Reagents | Substrate Scope | Reference |

| Gattermann Reaction | HCN, HCl, Lewis Acid | Activated arenes (phenols, etc.) | wikipedia.orgthermofisher.com |

| Gattermann-Koch Reaction | CO, HCl, AlCl3/CuCl | Alkylbenzenes | wikipedia.orgthermofisher.combyjus.com |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.org The reaction employs a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3). wikipedia.org The electrophilic Vilsmeier reagent then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde.

This method is particularly effective for activated aromatic rings. Therefore, a precursor containing an activating group, such as a hydroxyl or methoxy (B1213986) group, would be a suitable substrate for the Vilsmeier-Haack reaction. For instance, the formylation of 3-bromo-5-chloro-phenol could be a viable step in the synthesis of the target molecule. An ortho-formylation of phenols can be achieved with high regioselectivity using magnesium dichloride and paraformaldehyde. orgsyn.org

Oxidation of Benzylic Alcohols or Methyl Groups to Aldehydes

A common and direct method for the synthesis of benzaldehydes is the oxidation of the corresponding benzylic alcohol. In the context of this compound, this would involve the oxidation of (4-bromo-3-chloro-5-methylphenyl)methanol. Various oxidizing agents can be employed for this transformation, with the choice of reagent often dictated by the desired selectivity and the presence of other sensitive functional groups on the aromatic ring.

One effective method for the oxidation of a structurally similar compound, (4-bromo-3-methylphenyl)methanol, utilizes manganese(IV) oxide (MnO2). This reagent is known for its mild and selective oxidation of benzylic and allylic alcohols to their corresponding aldehydes without over-oxidation to carboxylic acids. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature. A significant excess of MnO2 is often required to drive the reaction to completion. For the oxidation of (4-bromo-3-methylphenyl)methanol, a 10-fold excess of MnO2 was used, resulting in an 89% yield of the aldehyde after 12 hours. acs.org A similar approach could be applied to the synthesis of this compound from its corresponding benzylic alcohol.

Another common reagent for this type of oxidation is pyridinium (B92312) chlorochromate (PCC). PCC is a milder oxidizing agent compared to other chromium-based reagents and is particularly useful for stopping the oxidation at the aldehyde stage. In a related synthesis, the reduction of 4-bromo-3-methylbenzaldehyde (B1279091) with a Grignard reagent yielded 1-(4-bromo-3-methylphenyl)ethanol, which was subsequently oxidized to 4'-bromo-3'-methylacetophenone using PCC in dichloromethane with an 87% yield. chemicalbook.com This indicates that PCC is compatible with halogenated aromatic compounds and could be a suitable reagent for the oxidation of (4-bromo-3-chloro-5-methylphenyl)methanol.

Direct oxidation of the methyl group on a substituted toluene to an aldehyde is a more challenging transformation but can be achieved under specific conditions. Aerobic oxidation using N-hydroxyimides as organocatalysts, often in the presence of a metal co-catalyst, has been shown to be effective for the oxidation of benzylic methylenes. researchgate.netresearchgate.net

Table 1: Comparison of Oxidizing Agents for Benzylic Alcohol Oxidation

| Oxidizing Agent | Substrate Example | Solvent | Conditions | Yield | Reference |

| Manganese(IV) Oxide (MnO₂) | (4-Bromo-3-methylphenyl)methanol | Dichloromethane | Room Temperature, 12h | 89% | acs.org |

| Pyridinium Chlorochromate (PCC) | 1-(4-bromo-3-methylphenyl)ethanol | Dichloromethane | Room Temperature, 2h | 87% | chemicalbook.com |

Sequential Functionalization Strategies

The synthesis of a polysubstituted benzene derivative like this compound often relies on the careful and stepwise introduction of each functional group onto a simpler aromatic precursor. The order of these reactions is crucial to ensure the correct regiochemistry of the final product, as the directing effects of the existing substituents will influence the position of the incoming groups.

Stepwise Introduction of Halogen and Methyl Groups

A plausible synthetic route can be envisioned starting from a readily available precursor such as 3-chloro-5-methylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, which can be exploited for the selective introduction of a bromine atom.

A potential synthetic sequence is as follows:

Bromination of 3-chloro-5-methylphenol: The phenol can be brominated at the position para to the hydroxyl group and ortho to both the chloro and methyl groups. This can be achieved using a mild brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent. For instance, the bromination of 3-hydroxybenzaldehyde (B18108) with liquid bromine in dichloromethane at low temperatures yields 4-bromo-3-hydroxybenzaldehyde. chemicalbook.com

Conversion of the Phenolic Group: The resulting 4-bromo-3-chloro-5-methylphenol (B3112116) would then need the phenolic hydroxyl group converted into a group that can be removed or transformed into the final aldehyde. One common strategy is to convert the phenol to a triflate, which can then be subjected to further reactions.

Formylation: The formyl group can be introduced through various methods. One approach is the Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride. Another possibility is a Grignard-based formylation, where the aryl triflate is first converted to a Grignard reagent and then reacted with a formylating agent like N,N-dimethylformamide (DMF). A patent for the synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde describes a formylation step where a bromo-substituted precursor is treated with n-butyllithium followed by DMF at low temperatures (-78°C to -50°C). google.com

An alternative stepwise approach could start from 3-chloro-5-methylaniline. The amino group can be used to direct the introduction of other substituents before being converted to the aldehyde via a Sandmeyer-type reaction or other transformations. A multi-step synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) from nitrobenzene (B124822) illustrates the use of an amino group to direct halogenation steps. chegg.comchegg.com

Palladium-Catalyzed Formylation of Aryl Halides

Palladium-catalyzed formylation represents a powerful and versatile method for the direct introduction of a formyl group into an aromatic ring, typically starting from an aryl halide or triflate. This reaction often utilizes carbon monoxide (CO) and a hydrogen source, such as hydrogen gas (H2) or formic acid.

For the synthesis of this compound, a suitable precursor would be 1,4-dibromo-2-chloro-5-methylbenzene (B1316802) or a related halogenated compound. The palladium catalyst, in the presence of a suitable ligand, would facilitate the oxidative addition of the aryl halide, followed by CO insertion and subsequent reductive elimination to yield the aldehyde.

A highly efficient catalyst system for the formylation of aryl bromides with syngas (a mixture of CO and H2) employs di-1-adamantyl-n-butylphosphine (cataCXium A) as the ligand with palladium(II) acetate (B1210297) as the palladium source. liberty.edu This system has been used for large-scale industrial synthesis. The reaction kinetics are influenced by the electronic nature of the aryl bromide, with electron-rich substrates generally reacting faster. liberty.edu

Another approach involves the use of formic acid as the source of carbon monoxide. This method avoids the need for handling gaseous CO and can be carried out under milder conditions. researchgate.net The choice of ligand and reaction conditions is critical to achieve high yields and selectivity, especially with polysubstituted and potentially sterically hindered substrates.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the chosen synthetic route and the careful optimization of reaction conditions for each step.

In the case of benzylic oxidation , key parameters to optimize include the choice and stoichiometry of the oxidizing agent, the reaction temperature, and the reaction time. For instance, while a large excess of MnO2 can drive the reaction to completion, it can also lead to purification challenges. acs.org The use of milder, more selective reagents like PCC or Dess-Martin periodinane might offer better control and higher purity of the final product.

For sequential functionalization strategies , the optimization of each individual step is crucial. In halogenation reactions, controlling the stoichiometry of the halogenating agent and the reaction temperature is essential to prevent over-halogenation or the formation of undesired isomers. In formylation reactions, particularly those involving organometallic intermediates like Grignard or organolithium reagents, the temperature must be carefully controlled to avoid side reactions. The choice of the formylating agent and the subsequent workup procedure also significantly impacts the final yield and purity.

In palladium-catalyzed formylation , the optimization of several factors is critical for success:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine (B1218219) ligand is paramount. The ligand influences the stability and reactivity of the catalytic species.

Solvent: The solvent can affect the solubility of the reactants and the catalyst, as well as the reaction rate.

Base: In many palladium-catalyzed reactions, a base is required to neutralize the acid generated during the catalytic cycle. The choice and amount of base can significantly influence the reaction outcome.

Temperature and Pressure: These parameters control the reaction rate and can influence the selectivity of the reaction.

A study on the synthesis of substituted benzaldehydes via a one-pot reduction/cross-coupling procedure highlighted the importance of the choice of organometallic reagent and the reaction conditions to achieve good yields. acs.org

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable manufacturing processes.

Solvent Selection and Minimization

The choice of solvent is a key consideration in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Traditional solvents like dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are effective but have significant environmental, health, and safety drawbacks.

For reactions like benzylic oxidation , which are often carried out in chlorinated solvents, exploring greener alternatives is crucial. Water is an ideal green solvent, and some oxidation reactions can be performed in aqueous media. researchgate.net Alternatively, solvent-free conditions can be employed, where the reaction is carried out in the neat reactants, often with microwave or ball-milling assistance.

In the context of Grignard reactions , which are integral to some formylation strategies, traditional ether solvents like diethyl ether and THF are flammable and can form explosive peroxides. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be effective substitutes. acs.org 2-MeTHF is derived from renewable resources and has a higher boiling point and lower water miscibility than THF, which can simplify workup procedures. acs.org

For palladium-catalyzed formylation , the choice of solvent can also be guided by green chemistry principles. While toluene is commonly used, exploring more benign alternatives is an active area of research. Additionally, developing catalytic systems that are active in greener solvents like alcohols or even water would represent a significant advancement. nih.gov The use of tandem or one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can also significantly reduce solvent usage and waste generation. liberty.edu

Table 2: Green Solvent Alternatives for Common Reaction Types

| Reaction Type | Conventional Solvent | Greener Alternative(s) | Reference(s) |

| Benzylic Oxidation | Dichloromethane | Water, Solvent-free | researchgate.net |

| Grignard Reaction | Diethyl ether, THF | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | acs.org |

| General Synthesis | Halogenated solvents | Ethyl lactate, Supercritical CO2 | acs.org |

Catalyst Development for Reduced Environmental Impact

The traditional synthesis of halogenated aromatic aldehydes often involves multi-step processes with stoichiometric amounts of hazardous reagents, leading to significant waste generation. Modern catalyst development aims to overcome these challenges by introducing more sustainable alternatives. Key areas of advancement include the use of solid-supported catalysts, heterogeneous catalysts, and methods that reduce the use of protecting groups and hazardous solvents.

One promising approach involves the use of solid-phase synthesis, which can simplify purification and minimize solvent use. For instance, a method for preparing the related compound, 4-bromo-3-methyl benzaldehyde (B42025), has been developed using a solid-phase methodology. epo.org In this process, a precursor is attached to a polymer resin, allowing for reactions to be carried out and excess reagents and by-products to be washed away easily. The final aldehyde product is then cleaved from the solid support. This technique reduces the need for traditional purification methods like chromatography, which consume large volumes of solvents.

The table below outlines a conceptual solid-phase synthesis for a substituted benzaldehyde, illustrating the potential for reduced environmental impact through catalyst and reagent management.

| Step | Reaction | Reagent/Catalyst | Solvent | Green Chemistry Principle Addressed |

| 1 | Attachment to Resin | Merrifield resin, Cesium carbonate | Anhydrous DMF | Use of a recyclable solid support, simplifying purification. |

| 2 | Acylation | Carboxylic acid precursor | - | High atom economy by direct coupling. |

| 3 | Reduction | Lithium aluminium hydride (LiAlH₄) | Diethyl ether | - |

| 4 | Cleavage from Resin | Acid hydrolysis (e.g., aq. KHSO₄) | - | Facile product isolation. |

While specific research on catalysts for the direct synthesis of this compound with a focus on environmental impact is limited, general advancements in the synthesis of substituted benzaldehydes offer valuable insights. For example, methods for preparing substituted benzaldehydes from corresponding benzyl (B1604629) halides have been optimized to be more environmentally benign. One such method utilizes aminoxides for the oxidation of benzyl halides, which can be performed in a one-pot process, thereby reducing the need for isolating intermediates and minimizing waste. google.com

Furthermore, the formylation of aromatic compounds, a key step in synthesizing benzaldehydes, is another area where greener catalysts are being explored. While traditional methods like the Gattermann-Koch reaction use high-pressure carbon monoxide and strong acids, newer methods are being developed that employ less hazardous conditions and reagents. google.com

The principles of green chemistry are broadly applicable to the synthesis of complex organic compounds. researchgate.net For the synthesis of this compound, this would involve:

Catalytic Halogenation: Employing catalytic methods for the chlorination and bromination steps to replace stoichiometric reagents.

Solvent Selection: Using greener solvents or, ideally, solvent-free reaction conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Future research in this area will likely focus on developing multifunctional catalysts that can facilitate several steps in the synthetic sequence, further reducing the environmental impact of producing this compound and other similar fine chemicals.

Chemical Reactivity and Transformation Studies of 4 Bromo 3 Chloro 5 Methylbenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is the primary site of chemical transformations for 4-bromo-3-chloro-5-methylbenzaldehyde, allowing for its conversion into a range of other functional groups, including alcohols, hydrocarbons, and carboxylic acids.

Reduction Reactions to Alcohols and Hydrocarbons

The aldehyde functionality of this compound can be readily reduced to a primary alcohol, (4-bromo-3-chloro-5-methylphenyl)methanol, or further to a hydrocarbon, 1-bromo-2-chloro-4,5-dimethylbenzene. The choice of reducing agent and reaction conditions dictates the final product.

Catalytic hydrogenation is a widely employed method for the reduction of aldehydes to alcohols. google.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include platinum, palladium, nickel, and ruthenium. chemicalbook.com For the hydrogenation of substituted benzaldehydes, the choice of catalyst and reaction conditions, such as temperature and pressure, is crucial to achieve high selectivity and yield, minimizing side reactions like hydrodehalogenation (the removal of bromine or chlorine atoms). While specific studies on the catalytic hydrogenation of this compound are not extensively detailed in readily available literature, related processes for similar chlorinated aromatic nitro compounds have been described, highlighting the importance of catalyst selection to prevent dechlorination. chemicalbook.com

Table 1: General Conditions for Catalytic Hydrogenation of Aldehydes

| Catalyst | Typical Pressure (psi) | Typical Temperature (°C) | Product |

| Platinum on Carbon (Pt/C) | 15 - 1400 | 25 - 100 | Alcohol |

| Palladium on Carbon (Pd/C) | 15 - 1400 | 25 - 100 | Alcohol |

| Raney Nickel | 500 - 1500 | 100 - 200 | Alcohol/Hydrocarbon |

| Ruthenium on Carbon (Ru/C) | 15 - 1400 | 25 - 100 | Alcohol |

Metal hydrides are a class of powerful reducing agents capable of converting aldehydes and ketones to their corresponding alcohols. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are among the most common reagents for this purpose.

Sodium borohydride is a mild and selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It readily reduces aldehydes to primary alcohols. For instance, the reduction of the related compound, 3-bromo-4-methylbenzaldehyde, to (3-bromo-4-methylphenyl)methanol (B151461) has been achieved using sodium borohydride in methanol at room temperature, affording the product in a 49.6% yield after purification. rsc.org This suggests that a similar protocol would be effective for the reduction of this compound. A study on the kinetics of NaBH₄ reduction of various para-substituted benzaldehydes provides insight into the electronic effects on the reaction rate. semanticscholar.org

Lithium aluminum hydride is a much stronger reducing agent than sodium borohydride and can reduce a wider range of functional groups, including esters and carboxylic acids. Due to its high reactivity, it is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107). While specific data for the reduction of this compound with LiAlH₄ is not available, its use would be expected to efficiently produce (4-bromo-3-chloro-5-methylphenyl)methanol.

Table 2: Metal Hydride Reduction of Aldehydes

| Reagent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temperature | Primary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0°C to Reflux | Primary Alcohol |

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 4-bromo-3-chloro-5-methylbenzoic acid. The selection of the oxidizing agent is critical to ensure that the oxidation is selective to the aldehyde group and does not affect other substituents on the aromatic ring.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can convert aldehydes to carboxylic acids. The reaction is often carried out in alkaline, acidic, or neutral conditions. The oxidation of substituted benzaldehydes to their corresponding benzoic acids using potassium permanganate under phase transfer catalysis has been shown to proceed with high yields. google.com This method allows the reaction to occur in non-polar solvents, facilitating the interaction between the oxidant and the organic substrate. google.com Studies have shown that the stoichiometry for the permanganate oxidation of benzaldehyde (B42025) is typically two moles of permanganate for every three moles of benzaldehyde. google.com

Another common method for the oxidation of aldehydes to carboxylic acids is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid. This reagent is known to efficiently oxidize primary alcohols and aldehydes to carboxylic acids.

Table 3: Selective Oxidation of Aldehydes

| Reagent | Solvent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Water, Acetone (B3395972), Phase Transfer | Room Temperature to Reflux | Carboxylic Acid |

| Jones Reagent (CrO₃, H₂SO₄, H₂O) | Acetone | 0°C to Room Temperature | Carboxylic Acid |

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde group in this compound is susceptible to attack by various nucleophiles. These reactions lead to the formation of a new carbon-nucleophile bond and are fundamental in constructing more complex molecular architectures.

One important class of nucleophilic addition reactions is the Grignard reaction. Grignard reagents (R-MgX) add to the carbonyl carbon to form, after an acidic workup, a secondary alcohol. For example, the reaction of a Grignard reagent derived from an aryl halide with an aldehyde produces a diarylmethanol derivative. While specific examples with this compound are not detailed, the general reactivity is well-established. googleapis.comgoogle.com

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. In this reaction, a phosphorus ylide (a Wittig reagent) reacts with the aldehyde to form an alkene and a phosphine (B1218219) oxide byproduct. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate.

Another significant nucleophilic addition reaction is the formation of cyanohydrins. In this reaction, a cyanide ion (typically from HCN or a salt like NaCN) attacks the carbonyl carbon to form a cyanohydrin, a molecule containing both a hydroxyl and a cyano group attached to the same carbon. This reaction is reversible and base-catalyzed.

Grignard and Organolithium Additions

The addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, to the carbonyl group of this compound represents a fundamental carbon-carbon bond-forming reaction. In this process, the nucleophilic alkyl or aryl group from the organometallic compound attacks the electrophilic aldehyde carbon. The subsequent acidic workup of the resulting alkoxide intermediate yields a secondary alcohol.

The general scheme for this transformation is as follows:

Nucleophilic Addition: The organometallic reagent adds across the carbonyl double bond.

Protonation: An acidic workup protonates the oxygen atom to afford the final alcohol product.

The steric hindrance posed by the substituents ortho to the aldehyde group (chlorine and methyl) may influence the reaction rate, potentially requiring longer reaction times or more reactive organometallic reagents compared to unhindered benzaldehydes.

| Organometallic Reagent | Reagent Formula | Product Name |

|---|---|---|

| Methylmagnesium Bromide | CH₃MgBr | 1-(4-Bromo-3-chloro-5-methylphenyl)ethanol |

| Phenyllithium | C₆H₅Li | (4-Bromo-3-chloro-5-methylphenyl)(phenyl)methanol |

| Ethylmagnesium Chloride | CH₃CH₂MgCl | 1-(4-Bromo-3-chloro-5-methylphenyl)propan-1-ol |

| Butyllithium | CH₃(CH₂)₃Li | 1-(4-Bromo-3-chloro-5-methylphenyl)pentan-1-ol |

Cyanohydrin Formation

Cyanohydrin formation involves the nucleophilic addition of a cyanide ion (CN⁻) to the carbonyl carbon of an aldehyde or ketone. learncbse.in The reaction is typically carried out using hydrogen cyanide (HCN) in the presence of a catalytic amount of base, or by using a salt such as sodium or potassium cyanide followed by acidification. youtube.com The product is a geminal hydroxynitrile, a functional group of significant synthetic value.

The mechanism proceeds via:

Nucleophilic attack of the cyanide ion on the carbonyl carbon.

Protonation of the resulting alkoxide intermediate by a proton source (like HCN or water) to yield the cyanohydrin. youtube.com

For this compound, the formation of the corresponding cyanohydrin, (4-bromo-3-chloro-5-methylphenyl)(hydroxy)acetonitrile, is expected. However, the reaction's success and yield can be influenced by steric factors. The presence of two ortho substituents (Cl and CH₃) increases steric bulk around the carbonyl group, which may hinder the approach of the cyanide nucleophile. This effect is known to impede or prevent cyanohydrin formation in similarly hindered compounds, such as 2,2,6-trimethylcyclohexanone. learncbse.inbyjus.com Therefore, while the reaction is mechanistically plausible, the yield may be lower than that observed for less substituted benzaldehydes.

Condensation Reactions

Condensation reactions are a cornerstone of synthetic chemistry, enabling the construction of larger molecules through the joining of two smaller units, typically with the elimination of a small molecule like water. This compound, lacking α-hydrogens, is an excellent electrophilic partner in these transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine (e.g., piperidine). The reaction with this compound would lead to the formation of a new carbon-carbon double bond. The initial adduct often undergoes spontaneous dehydration to yield a stable, conjugated system.

| Active Methylene Compound | Product Type | Example Product Name |

|---|---|---|

| Diethyl malonate | Cinnamic ester derivative | Diethyl 2-(4-bromo-3-chloro-5-methylbenzylidene)malonate |

| Malononitrile | Dinitrile derivative | 2-(4-Bromo-3-chloro-5-methylbenzylidene)malononitrile |

| Cyanoacetic acid | Cyanoacrylic acid derivative | 2-Cyano-3-(4-bromo-3-chloro-5-methylphenyl)acrylic acid |

Wittig and Horner-Wadsworth-Emmons Olefination

Olefination reactions provide a powerful method for converting carbonyl compounds into alkenes. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly effective for aldehydes. organic-chemistry.org It employs a stabilized phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). organic-chemistry.org The HWE reaction is renowned for its high stereoselectivity, typically affording the (E)-alkene as the major product. organic-chemistry.org The water-soluble phosphate (B84403) byproduct simplifies product purification compared to the triphenylphosphine (B44618) oxide generated in the classical Wittig reaction. organic-chemistry.org

Reaction of this compound with various phosphonate ylides would produce a range of substituted styrene (B11656) derivatives, which are valuable precursors for polymers and fine chemicals.

Aldol (B89426) and Claisen-Schmidt Condensations

The Claisen-Schmidt condensation is a crossed-aldol reaction between an aldehyde or ketone having an α-hydrogen and a carbonyl compound that cannot form an enolate, such as an aromatic aldehyde. nih.gov this compound serves as the non-enolizable electrophile in this reaction. When treated with an enolizable ketone (e.g., acetone or acetophenone) under basic (e.g., NaOH, KOH) or acidic conditions, a condensation occurs. nih.gov The initial β-hydroxy carbonyl adduct readily dehydrates to yield the thermodynamically stable α,β-unsaturated ketone, often referred to as a chalcone (B49325) or chalcone derivative.

| Ketone Reactant | Product Name |

|---|---|

| Acetone | 4-(4-Bromo-3-chloro-5-methylphenyl)but-3-en-2-one |

| Acetophenone | 3-(4-Bromo-3-chloro-5-methylphenyl)-1-phenylprop-2-en-1-one |

| Cyclohexanone | 2-(4-Bromo-3-chloro-5-methylbenzylidene)cyclohexan-1-one |

Imine and Enamine Formation and Transformations

Aldehydes react with primary amines (RNH₂) in a reversible, acid-catalyzed process to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of water yields the imine. libretexts.org The optimal pH for this reaction is typically mildly acidic (around 4-5), as sufficient acid is needed to catalyze the dehydration step, but not so much that it fully protonates the amine nucleophile, rendering it unreactive. libretexts.orgyoutube.com

The reaction of this compound with various primary amines provides a straightforward route to a diverse range of substituted imines. These products can be valuable intermediates themselves, for example, undergoing reduction to form secondary amines.

| Primary Amine | Imine Product Name |

|---|---|

| Methylamine (CH₃NH₂) | (E)-1-(4-Bromo-3-chloro-5-methylphenyl)-N-methylmethanimine |

| Aniline (C₆H₅NH₂) | (E)-N-(4-Bromo-3-chloro-5-methylbenzylidene)aniline |

| Benzylamine (C₆H₅CH₂NH₂) | (E)-N-(4-Bromo-3-chloro-5-methylbenzylidene)-1-phenylmethanamine |

While aldehydes can react with secondary amines (R₂NH), they typically form iminium ions rather than the stable enamines that are characteristic products from ketones with available α-hydrogens. libretexts.org

Cannizzaro and Tishchenko Reactions

The reactivity of the aldehyde group in this compound is characteristic of aromatic aldehydes that lack α-hydrogens. This structural feature makes it a suitable substrate for disproportionation reactions like the Cannizzaro and Tishchenko reactions.

Cannizzaro Reaction: In the presence of a strong base (e.g., concentrated potassium hydroxide), aldehydes without α-hydrogens undergo a self-redox reaction known as the Cannizzaro reaction. wikipedia.orgchemistrytalk.org One molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to a carboxylic acid (in its salt form). wikipedia.org For this compound, this reaction is expected to yield an equimolar mixture of 4-bromo-3-chloro-5-methylbenzyl alcohol and the potassium salt of 4-bromo-3-chloro-5-methylbenzoic acid. pharmaguideline.comrsc.org

2 C₈H₆BrClO + KOH → C₈H₈BrClO (alcohol) + C₈H₅BrClKO₂ (carboxylate)

Tishchenko Reaction: The Tishchenko reaction is a related disproportionation that converts an aldehyde into an ester in the presence of an alkoxide catalyst, typically aluminum alkoxide. organic-chemistry.orgwikipedia.org Two molecules of the aldehyde react to form a single ester product. pw.live When subjected to Tishchenko conditions, this compound is predicted to form 4-bromo-3-chloro-5-methylbenzyl 4-bromo-3-chloro-5-methylbenzoate. While mechanistically plausible, specific studies detailing the application of the Cannizzaro or Tishchenko reactions to this particular substrate are not extensively documented in peer-reviewed literature.

Reactions Involving the Halogen Atoms (Bromine and Chlorine)

The presence of both bromine and chlorine atoms on the aromatic ring opens avenues for various transformations, most notably palladium-catalyzed cross-coupling reactions. A critical aspect of the reactivity of this compound is the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed reactions, the oxidative addition step is generally much faster for aryl bromides than for aryl chlorides. buecher.de This chemoselectivity allows for selective functionalization at the C-Br bond while leaving the C-Cl bond intact, making the compound a valuable building block for sequential couplings.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For this compound, these reactions are expected to proceed selectively at the more reactive C-Br bond.

The Suzuki-Miyaura coupling is a versatile method for creating a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. libretexts.orgyoutube.com The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org For this compound, the reaction selectively couples the aryl ring with the organoboron reagent at the 4-position, displacing the bromine atom. This provides a route to various biaryl and substituted styrene derivatives while preserving the chlorine and aldehyde functionalities for potential subsequent reactions. researchgate.netrsc.org

The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Potential Products of Suzuki-Miyaura Coupling with this compound This table illustrates potential transformations based on established Suzuki-Miyaura reaction principles. Specific yields and conditions would require experimental validation.

| Organoboron Reagent | Expected Product Name | Product Structure |

|---|---|---|

| Phenylboronic acid | 3-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde | ![Structure of 3-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](https://storage.googleapis.com/gemini-in-article-images/suzuki-1.png) |

| 4-Methoxyphenylboronic acid | 3-Chloro-4'-methoxy-5-methyl-[1,1'-biphenyl]-4-carbaldehyde | ![Structure of 3-Chloro-4'-methoxy-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](https://storage.googleapis.com/gemini-in-article-images/suzuki-2.png) |

| Thiophene-2-boronic acid | 3-Chloro-5-methyl-4-(thiophen-2-yl)benzaldehyde |  |

| Vinylboronic acid | 3-Chloro-5-methyl-4-vinylbenzaldehyde |  |

The Heck reaction (or Mizoroki-Heck reaction) couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction is a key method for the synthesis of substituted alkenes. When applied to this compound, the reaction is expected to occur selectively at the C-Br bond, leading to the formation of a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene. buecher.de This typically yields a stilbene-like derivative while retaining the chlorine atom at the 3-position. The regioselectivity of the addition to the alkene is primarily governed by steric factors. libretexts.org

Table 2: Potential Products of Heck Coupling with this compound This table illustrates potential transformations based on established Heck reaction principles. Specific yields and conditions would require experimental validation.

| Alkene Coupling Partner | Expected Product Name | Product Structure |

|---|---|---|

| Styrene | (E)-3-Chloro-5-methyl-4-styrylbenzaldehyde |  |

| Methyl acrylate | (E)-Methyl 3-(5-chloro-2-formyl-3-methylphenyl)acrylate |  |

| 1-Hexene | (E)-3-Chloro-4-(hex-1-en-1-yl)-5-methylbenzaldehyde |  |

The Sonogashira coupling reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org For this compound, the Sonogashira reaction is anticipated to proceed with high chemoselectivity at the C-Br bond. nih.gov This allows for the synthesis of various 4-alkynyl-3-chloro-5-methylbenzaldehyde derivatives, which are valuable precursors for more complex molecules. nih.gov

Table 3: Potential Products of Sonogashira Coupling with this compound This table illustrates potential transformations based on established Sonogashira reaction principles. Specific yields and conditions would require experimental validation.

| Terminal Alkyne | Expected Product Name | Product Structure |

|---|---|---|

| Phenylacetylene | 3-Chloro-5-methyl-4-(phenylethynyl)benzaldehyde |  |

| Trimethylsilylacetylene | 3-Chloro-5-methyl-4-((trimethylsilyl)ethynyl)benzaldehyde |  |

| 1-Hexyne | 3-Chloro-4-(hex-1-yn-1-yl)-5-methylbenzaldehyde |  |

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.org It is a highly versatile C-C bond-forming reaction. Similar to the other cross-coupling methods, the reaction with this compound is expected to show high selectivity for the C-Br bond over the less reactive C-Cl bond. nih.govacs.org This allows for the introduction of a wide variety of alkyl, vinyl, and aryl groups at the 4-position. The primary drawback of this reaction is the toxicity associated with the organotin reagents. wikipedia.org

Table 4: Potential Products of Stille Coupling with this compound This table illustrates potential transformations based on established Stille reaction principles. Specific yields and conditions would require experimental validation.

| Organostannane Reagent | Expected Product Name | Product Structure |

|---|---|---|

| Tributyl(phenyl)stannane | 3-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde | ![Structure of 3-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](https://storage.googleapis.com/gemini-in-article-images/stille-1.png) |

| Tributyl(vinyl)stannane | 3-Chloro-5-methyl-4-vinylbenzaldehyde |  |

| Tributyl(2-thienyl)stannane | 3-Chloro-5-methyl-4-(thiophen-2-yl)benzaldehyde |  |

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond would be expected to dominate in a Negishi coupling. This selectivity arises from the lower bond dissociation energy of the C-Br bond, facilitating oxidative addition to the palladium center.

A hypothetical Negishi coupling of this compound with an organozinc reagent (R-ZnX) would likely proceed as follows:

| Reactant | Reagent | Catalyst | Product | Expected Selectivity |

| This compound | Organozinc Halide (e.g., Alkylzinc chloride) | Pd(PPh₃)₄ | 4-Alkyl-3-chloro-5-methylbenzaldehyde | Preferential reaction at the C-Br bond |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. semanticscholar.org Similar to other palladium-catalyzed cross-coupling reactions, the C-Br bond of this compound would be the more reactive site. nih.gov This allows for the selective introduction of an amine at the 4-position.

A representative Buchwald-Hartwig amination reaction is outlined below:

| Reactant | Amine | Catalyst | Base | Product |

| This compound | Primary or Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃ / Ligand (e.g., Xantphos) | NaOt-Bu | 4-(Amino)-3-chloro-5-methylbenzaldehyde |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions offer an alternative and sometimes complementary approach to palladium-catalyzed methods.

Ullmann Reaction

The classic Ullmann condensation typically involves the copper-promoted coupling of two aryl halides to form a biaryl. A more common variation, the Ullmann condensation, involves the reaction of an aryl halide with an alcohol, amine, or thiol. In the case of this compound, the C-Br bond would be the primary site of reaction due to its higher reactivity.

A hypothetical Ullmann condensation with a phenol (B47542) is presented:

| Reactant | Nucleophile | Catalyst | Base | Product |

| This compound | Phenol | CuI | K₂CO₃ | 3-Chloro-5-methyl-4-phenoxybenzaldehyde |

Chan-Lam Coupling

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds using a copper catalyst, typically with a boronic acid as the coupling partner. nih.gov This reaction is known for its mild conditions and tolerance of various functional groups. The reactivity trend would again favor the transformation at the C-Br bond.

An illustrative Chan-Lam coupling is shown below:

| Reactant | Boronic Acid | Copper Source | Base | Product |

| This compound | Arylboronic Acid | Cu(OAc)₂ | Pyridine | 4-Aryl-3-chloro-5-methylbenzaldehyde |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group. In this compound, the aldehyde group (-CHO) is a moderately electron-withdrawing group.

The relative positions of the halogens to the aldehyde group are key to predicting reactivity. The bromine is para to the aldehyde, while the chlorine is meta. The electron-withdrawing effect of the aldehyde is more strongly felt at the para position, which would activate the C-Br bond towards nucleophilic attack more than the C-Cl bond.

A potential SNAr reaction with an alkoxide is as follows:

| Reactant | Nucleophile | Conditions | Product |

| This compound | Sodium Methoxide | Heat | 3-Chloro-4-methoxy-5-methylbenzaldehyde |

Strategic Differentiation of Bromine and Chlorine Reactivity for Orthogonal Functionalization

The differential reactivity between the bromine and chlorine atoms in this compound allows for selective, stepwise functionalization, a concept known as orthogonal functionalization. The significantly higher reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions allows for its selective modification while leaving the C-Cl bond intact.

This strategy would enable a two-step sequence to introduce different functionalities at the 4- and 3-positions.

Step 1: Palladium-Catalyzed Coupling at the C-Br bond (e.g., Suzuki, Negishi, or Buchwald-Hartwig amination) to yield a 4-substituted-3-chloro-5-methylbenzaldehyde.

Step 2: Functionalization of the C-Cl bond under more forcing reaction conditions, potentially using a different catalytic system or a stronger nucleophile in an SNAr reaction.

This stepwise approach provides a powerful strategy for the synthesis of highly substituted and complex benzaldehyde derivatives from a single, readily available starting material.

Reactions Involving the Methyl Group

The benzylic position of the methyl group in this compound is a key site for various chemical transformations, including oxidation, halogenation, and condensation reactions.

Benzylic Oxidation to Carboxylic Acid or Further Aldehyde Functionality

The methyl group of this compound can be oxidized to a carboxylic acid under strong oxidizing conditions. Reagents such as hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically employed for this transformation. The reaction proceeds through the formation of a benzylic radical, which is subsequently oxidized. Given the presence of the aldehyde group, which is also susceptible to oxidation, careful control of reaction conditions would be necessary to achieve selective oxidation of the methyl group. However, it is more common for both the aldehyde and the methyl group to be oxidized to carboxylic acids under these harsh conditions.

Alternatively, milder oxidizing agents could potentially convert the methyl group into a second aldehyde functionality, yielding 4-bromo-3-chloro-isophthalaldehyde. This would require reagents that are selective for the oxidation of a methyl group in the presence of an existing aldehyde.

Table 1: Predicted Products of Benzylic Oxidation

| Starting Material | Reagent | Predicted Product |

|---|---|---|

| This compound | Hot KMnO₄ | 4-Bromo-3-chloro-1,3-benzenedicarboxylic acid |

Benzylic Halogenation (e.g., Free Radical Halogenation)

Benzylic halogenation of the methyl group can be achieved through free radical substitution. N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light is a common reagent for this purpose. gla.ac.ukvedantu.com This reaction introduces a halogen, typically bromine, onto the benzylic carbon, forming 4-bromo-3-chloro-5-(bromomethyl)benzaldehyde. This product is a valuable intermediate for further functionalization via nucleophilic substitution reactions at the benzylic position. The selectivity for benzylic bromination over aromatic ring bromination is high under these conditions. gla.ac.uk

Table 2: Predicted Outcome of Benzylic Halogenation

| Starting Material | Reagent | Predicted Product |

|---|

Side-Chain Condensation Reactions (e.g., if activated)

While the methyl group itself is not typically activated enough for direct condensation, its conversion to a more reactive species, such as a benzylic halide, opens up pathways for side-chain condensation. For instance, the aforementioned 4-bromo-3-chloro-5-(bromomethyl)benzaldehyde can react with active methylene compounds in the presence of a base.

Furthermore, the aldehyde group can participate in various condensation reactions. The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. nih.gov The Benzoin (B196080) condensation, a reaction between two aromatic aldehydes catalyzed by a nucleophile like cyanide, could also be envisioned, potentially leading to a mixed benzoin if another aldehyde is present. wikipedia.org

Aromatic Ring Functionalization and Derivatization

The substitution pattern on the aromatic ring of this compound directs further functionalization. The existing substituents—bromo, chloro, methyl, and formyl groups—exert electronic and steric effects that influence the regioselectivity of subsequent reactions.

Electrophilic Aromatic Substitution (EAS) Investigations (e.g., nitration, sulfonation)

The aldehyde group is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS). The methyl group is an activating, ortho, para-directing group. The halogen atoms (bromo and chloro) are deactivating but ortho, para-directing. In this polysubstituted system, the directing effects are complex. The position for a new electrophile will be determined by the combined influence of all substituents. The most likely position for substitution would be ortho to the activating methyl group and meta to the deactivating aldehyde group, which is the C6 position.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group. Given the directing effects, the major product would likely be 4-bromo-3-chloro-5-methyl-2-nitrobenzaldehyde. nuph.edu.uamasterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group. Similar to nitration, the primary product is predicted to be 4-bromo-3-chloro-5-methyl-2-benzenesulfonic acid. doubtnut.comyoutube.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-3-chloro-5-methyl-2-nitrobenzaldehyde |

Directed Metalation Studies (e.g., ortho-Lithiation, ortho-Magnesiation)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The aldehyde group, after in situ protection (for example, by conversion to an imine or through complexation with a strong base), can act as a directing group for metalation at the ortho position. In the case of this compound, the most acidic proton ortho to the aldehyde group is at the C2 position.

Treatment with a strong base like n-butyllithium or a lithium amide at low temperatures could lead to the formation of a lithiated intermediate at the C2 position. This organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity.

Table 4: Potential Products from Directed ortho-Metalation

| Reagent System | Electrophile (E+) | Predicted Product |

|---|---|---|

| 1. n-BuLi, TMEDA, THF, -78 °C 2. E+ | CO₂ | 2-Formyl-5-bromo-4-chloro-6-methylbenzoic acid |

| 1. n-BuLi, TMEDA, THF, -78 °C 2. E+ | I₂ | 4-Bromo-3-chloro-2-iodo-5-methylbenzaldehyde |

Mechanistic Elucidation of Key Transformations

The aldehyde functional group in this compound is the primary site of chemical reactions. The presence of two electron-withdrawing halogens (bromine and chlorine) and one electron-donating methyl group influences the electrophilicity of the carbonyl carbon and the stability of reaction intermediates.

Kinetic Studies

The rate of reactions involving nucleophilic attack on the carbonyl carbon is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates with nucleophiles. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction rate.

In the case of this compound, the two halogen atoms (bromo and chloro) are electron-withdrawing through their inductive effects, which would be expected to increase the reactivity of the aldehyde group towards nucleophiles. The methyl group is weakly electron-donating, which would slightly counteract this effect. However, the combined electron-withdrawing effect of the two halogens is expected to dominate, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to benzaldehyde itself.

A study on the oxidation of various substituted benzaldehydes by benzyltrimethylammonium (B79724) chlorobromate provides insight into the effect of substituents on reaction rates. acs.org The reaction is first order with respect to both the benzaldehyde and the oxidizing agent. acs.org The rates of oxidation for several substituted benzaldehydes are presented in the table below.

Interactive Data Table: Second-Order Rate Constants for the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate at Different Temperatures acs.org

| Substituent | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 288 K | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 298 K | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 308 K | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 318 K |

| H | 7.62 | 12.9 | 22.1 | 37.5 |

| p-CH₃ | 4.90 | 8.61 | 15.1 | 26.4 |

| m-CH₃ | 6.84 | 11.7 | 20.2 | 34.7 |

| p-Cl | 11.5 | 19.1 | 31.6 | 52.5 |

| m-Cl | 13.5 | 22.1 | 36.3 | 59.6 |

| p-Br | 12.0 | 20.0 | 33.1 | 55.2 |

| m-Br | 14.1 | 23.3 | 38.4 | 63.4 |

| p-NO₂ | 33.1 | 52.5 | 83.2 | 132 |

| m-NO₂ | 30.2 | 47.9 | 75.9 | 120 |

Disclaimer: The data presented in this table is for analogous compounds and is intended to illustrate the principles of substituent effects on reaction kinetics. This data does not represent experimentally determined values for this compound.

The data indicates that electron-withdrawing groups like nitro and halogens increase the reaction rate, while electron-donating groups like methyl decrease it. Based on these trends, this compound would be expected to have a relatively high rate of oxidation.

Thermodynamic Studies

Thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation provide further understanding of reaction mechanisms. For the oxidation of substituted benzaldehydes, the activation enthalpies and entropies have been calculated. researchgate.net

Interactive Data Table: Activation Parameters for the Oxidation of Substituted Benzaldehydes by Pyridinium (B92312) Bromochromate researchgate.net

| Substituent | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ (kJ mol⁻¹) |

| H | 66.0 ± 0.6 | -74 ± 2 | 88.1 ± 0.5 |

| p-Me | 63.2 ± 0.4 | -79 ± 1 | 86.7 ± 0.3 |

| m-Me | 63.5 ± 0.5 | -80 ± 1 | 87.0 ± 0.4 |

| p-Cl | 68.8 ± 0.5 | -68 ± 2 | 89.1 ± 0.4 |

| m-Cl | 68.9 ± 0.5 | -75 ± 2 | 91.2 ± 0.4 |

| p-Br | 68.1 ± 0.6 | -71 ± 2 | 89.3 ± 0.5 |

| m-Br | 69.3 ± 0.4 | -73 ± 1 | 91.0 ± 0.3 |

| p-NO₂ | 74.3 ± 0.8 | -62 ± 3 | 92.8 ± 0.7 |

| m-NO₂ | 78.5 ± 0.9 | -61 ± 3 | 96.5 ± 0.8 |

Disclaimer: The data presented in this table is for analogous compounds and is intended to illustrate the principles of substituent effects on reaction thermodynamics. This data does not represent experimentally determined values for this compound.

The positive values for the enthalpy of activation indicate that the reactions are endothermic, while the negative values for the entropy of activation suggest a more ordered transition state compared to the reactants. For this compound, the combined electronic effects of the substituents would influence these thermodynamic parameters. The strong electron-withdrawing nature of the halogens would likely lead to a significant change in the electronic distribution in the transition state, affecting both the enthalpy and entropy of activation.

The elucidation of a reaction mechanism often relies on the detection, and if possible, isolation and characterization of reaction intermediates. researchgate.net For reactions involving benzaldehydes, several types of intermediates can be postulated depending on the reaction conditions.

In nucleophilic addition reactions, a common intermediate is a tetrahedral adduct, such as a hemiacetal or a cyanohydrin. These intermediates are often unstable and exist in equilibrium with the starting materials. In some cases, they can be detected spectroscopically, for instance, using NMR or IR spectroscopy, which can provide structural information. researchgate.net

In the context of oxidation reactions, radical intermediates can be formed. For example, the oxidation of benzaldehydes can proceed via a mechanism involving the abstraction of the aldehydic hydrogen atom to form a benzoyl radical. The presence of such short-lived radical intermediates can sometimes be inferred through trapping experiments. researchgate.net In these experiments, a radical scavenger is added to the reaction mixture to react with the intermediate and form a stable, detectable product.

For transformations involving this compound, while no specific intermediates have been isolated and characterized in the literature, it is reasonable to assume the formation of analogous intermediates to those observed for other substituted benzaldehydes. For instance, in a Cannizzaro reaction, which this non-enolizable aldehyde could undergo, a key intermediate would be a tetrahedral adduct formed by the attack of a hydroxide (B78521) ion on the carbonyl carbon. Subsequent hydride transfer from this intermediate to another molecule of the aldehyde would lead to the final products.

The study of such intermediates for this compound would require specialized techniques such as low-temperature spectroscopy or stopped-flow kinetics to observe these transient species directly.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. For 4-bromo-3-chloro-5-methylbenzaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton and carbon signals unequivocally.

High-Resolution 1D NMR (¹H, ¹³C)

High-resolution 1D NMR spectra provide fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aldehyde proton, the aromatic protons, and the methyl protons.

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons: The two protons on the benzene (B151609) ring are in different chemical environments and are expected to appear as two distinct signals. Due to their meta-relationship, they would likely appear as doublets from long-range coupling, or more likely as two singlets, in the aromatic region (7.0-8.0 ppm).

Methyl Protons (-CH₃): A singlet corresponding to the three equivalent methyl protons would be observed in the upfield region, generally between 2.0 and 2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum will provide insights into the number of unique carbon atoms and their electronic environments. For this compound, eight distinct carbon signals are predicted.

Carbonyl Carbon (-CHO): This signal is expected to be the most downfield, typically in the range of 190-200 ppm.

Aromatic Carbons: Six signals are anticipated for the benzene ring carbons. The chemical shifts will be influenced by the attached substituents (bromo, chloro, methyl, and aldehyde groups). The carbons bearing the halogens (C-Br and C-Cl) will have their shifts influenced by the electronegativity and heavy atom effect of the halogens.

Methyl Carbon (-CH₃): This signal will appear in the upfield region of the spectrum, usually between 15 and 25 ppm.

While ¹⁹F NMR is a powerful technique, it is not applicable here as there are no fluorine atoms in this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on established chemical shift ranges and substituent effects.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| -CHO | 9.5 - 10.5 | s (singlet) | -CHO | 190 - 200 |

| Ar-H | 7.0 - 8.0 | s (singlet) | C-CHO | 135 - 145 |

| Ar-H | 7.0 - 8.0 | s (singlet) | C-Cl | 130 - 140 |

| -CH₃ | 2.0 - 2.5 | s (singlet) | C-Br | 120 - 130 |

| C-CH₃ | 138 - 148 | |||

| Ar-CH | 125 - 135 | |||

| Ar-CH | 125 - 135 | |||

| -CH₃ | 15 - 25 |

2D NMR Techniques for Structural Connectivity (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between coupled protons. For this compound, no significant COSY correlations are expected as the aromatic and aldehyde protons are not on adjacent carbons and would likely appear as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their attached carbon atoms, for instance, confirming the assignment of the methyl protons to the methyl carbon and the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the substitution pattern on the aromatic ring. For example, correlations would be expected from the aldehyde proton to the C2 and C6 carbons of the ring, and from the methyl protons to the C4, C5, and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. It could be used to confirm the spatial relationship between the aldehyde proton and the adjacent aromatic proton, as well as the methyl protons and its neighboring aromatic proton.

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Sizing and Aggregation Studies

DOSY is a powerful NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which is related to their size and shape. rsc.org For a pure sample of this compound, a DOSY experiment would show all the proton signals aligned at the same diffusion coefficient value, confirming the presence of a single molecular entity. The diffusion coefficient for a small molecule like this is typically in the range of 10⁻⁹ to 10⁻¹⁰ m²/s in common organic solvents. ox.ac.uk This technique is particularly useful for assessing sample purity and studying potential intermolecular interactions or aggregation in solution. nih.govacs.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula, and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to measure the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of the compound. For this compound (C₈H₆BrClO), the exact mass can be calculated. nih.gov The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, which is a powerful confirmation of the presence and number of these halogen atoms.

Table 2: Predicted HRMS Data for this compound Calculated values based on isotopic masses.

| Isotopologue | Formula | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₈H₆⁷⁹Br³⁵ClO | 231.9290 | 100 |

| [M+2]⁺ | C₈H₆⁸¹Br³⁵ClO / C₈H₆⁷⁹Br³⁷ClO | 233.9270 / 233.9261 | ~130 |

| [M+4]⁺ | C₈H₆⁸¹Br³⁷ClO | 235.9241 | ~32 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to gain structural information. For this compound, characteristic fragmentation pathways would be expected:

Loss of a hydrogen radical (-H•): Formation of a stable acylium ion [M-H]⁺.

Loss of the formyl radical (-CHO•): Resulting in the [M-CHO]⁺ ion.

Loss of a chlorine radical (-Cl•): Leading to the [M-Cl]⁺ fragment.

Loss of a bromine radical (-Br•): Resulting in the [M-Br]⁺ fragment.

Subsequent losses: Further fragmentation of these primary fragment ions, such as the loss of carbon monoxide (CO) from the acylium ion, can also be observed.

Analysis of these fragmentation patterns would provide conclusive evidence for the presence of the aldehyde group and the halogen substituents, thus corroborating the structure elucidated by NMR.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry, it provides an additional dimension of separation, enabling the differentiation of isomers and conformers. For a molecule like this compound, IMS-MS can provide a collision cross-section (CCS) value, which is a key physical parameter related to the ion's rotationally averaged surface area.

Research Findings: While direct experimental IMS-MS data for this compound is not readily available in the surveyed literature, predictive computational methods are commonly employed to estimate CCS values. These predictions are highly valuable for identifying the compound in complex mixtures. For instance, predicted CCS values for a structurally similar compound, 4-bromo-3-chloro-5-methylbenzoic acid, have been calculated using tools like CCSbase. uni.lu These predictive models offer insights into the expected ion mobility of related compounds. The predicted CCS values for various adducts of the analogous benzoic acid are presented in the table below, offering a reference for what could be anticipated for the target aldehyde.

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for 4-Bromo-3-chloro-5-methylbenzoic acid Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 248.93125 | 138.4 |

| [M+Na]⁺ | 270.91319 | 152.5 |

| [M-H]⁻ | 246.91669 | 144.3 |

| [M+NH₄]⁺ | 265.95779 | 160.2 |

| [M+K]⁺ | 286.88713 | 139.7 |

| [M+H-H₂O]⁺ | 230.92123 | 140.2 |

| [M+HCOO]⁻ | 292.92217 | 154.6 |

| [M+CH₃COO]⁻ | 306.93782 | 187.2 |

Note: Data is for the analogous compound 4-bromo-3-chloro-5-methylbenzoic acid and is computationally predicted. uni.lu

Vibrational Spectroscopy

Vibrational spectroscopy explores the quantized vibrational energy levels of a molecule and is instrumental in identifying functional groups and elucidating molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy states. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of its functional groups.

Research Findings: For this compound, the IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups. While an experimental spectrum for this specific compound is not available, data from related benzaldehyde (B42025) derivatives can be used to predict the approximate positions of these bands. nist.govresearchgate.netnist.gov The principal expected vibrations are associated with the aldehyde group (C=O and C-H stretching), the aromatic ring (C=C stretching and C-H bending), and the carbon-halogen bonds (C-Br and C-Cl stretching).

Interactive Data Table: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C-H Stretch | ~2850 and ~2750 |

| Aldehyde | C=O Stretch | ~1700 |

| Aromatic Ring | C=C Stretch | ~1600-1450 |

| Aromatic Ring | C-H Bending (out-of-plane) | ~900-675 |

| Alkyl | C-H Stretch (methyl) | ~2960-2870 |

| Haloalkane | C-Cl Stretch | ~800-600 |

| Haloalkane | C-Br Stretch | ~600-500 |

Note: These are typical wavenumber ranges and the exact positions can be influenced by the substitution pattern on the aromatic ring.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information that is complementary to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability.

Research Findings: In the context of this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. The symmetrical vibrations of the aromatic ring and the carbon-halogen bonds are often strong in the Raman spectrum. The C=O stretch of the aldehyde would also be readily observable. The combination of IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from the ground state to higher energy excited states. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

Research Findings: The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzaldehyde. The primary chromophore is the benzoyl group (the aromatic ring conjugated with the carbonyl group). The spectrum would likely display two main absorption bands: a strong band at shorter wavelengths corresponding to the π → π* transition of the aromatic system and a weaker band at longer wavelengths due to the n → π* transition of the carbonyl group. The positions of these bands are influenced by the electronic effects of the bromo, chloro, and methyl substituents on the aromatic ring.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | ~240-280 | Substituted Benzene Ring |

| n → π | ~300-350 | Carbonyl Group |

Note: These are estimated ranges. The exact λmax values depend on the solvent used and the interplay of the electronic effects of the substituents.

Fluorescence Spectroscopy (if applicable to derivatives)

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic aldehydes themselves are not strongly fluorescent, certain derivatives can exhibit significant fluorescence. The applicability of this technique would depend on the synthesis of specific fluorescent derivatives of this compound. Should such derivatives be created, fluorescence spectroscopy could be a highly sensitive method for their detection and characterization.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the bond lengths, bond angles, and intermolecular interactions of this compound.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

To perform SCXRD analysis, a high-quality single crystal of this compound would be required. The process involves irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the crystal's internal structure.

A successful SCXRD study would yield a detailed structural model, including the precise coordinates of each atom in the unit cell. This would confirm the substitution pattern on the benzene ring and reveal the conformation of the aldehyde group relative to the ring. For a molecule like this compound, which is achiral, the concept of absolute stereochemistry does not apply. However, if a chiral derivative were to be synthesized, SCXRD would be the gold standard for determining its absolute configuration.

Hypothetical SCXRD Data Table for this compound:

| Parameter | Hypothetical Value |